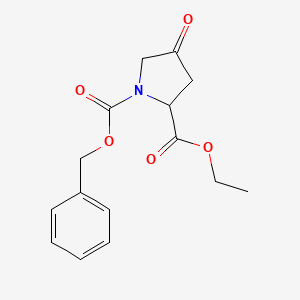

1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate

Description

1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate is a pyrrolidine-derived dicarboxylate ester featuring a benzyl group at the 1-position, an ethyl ester at the 2-position, and a ketone at the 4-position of the pyrrolidine ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of bicyclic proline derivatives and arginase inhibitors . Its stereochemical configuration (typically (S)-enantiomer) and functional groups enable versatile reactivity, such as ring-expansion reactions with ethyl diazoacetate (EDA) to generate pipecolic acid derivatives . The compound’s molecular formula is C₁₆H₁₉NO₅, with a molecular weight of 305.33 g/mol (based on analogous structures in ).

Properties

IUPAC Name |

1-O-benzyl 2-O-ethyl 4-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-2-20-14(18)13-8-12(17)9-16(13)15(19)21-10-11-6-4-3-5-7-11/h3-7,13H,2,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIOORSWZRBWXCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=O)CN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate typically involves a multi-step process:

Protection: The ester product is then reacted with benzyl chloroformate in acidic conditions to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrrolidine ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting the central nervous system.

Biological Studies: It is employed in studies investigating the biological activity of pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of 1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The exact pathways depend on the specific biological context and the nature of the substituents on the pyrrolidine ring .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 1-benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate are best understood through comparison with analogs, as outlined below:

Substituent Variations at the 2-Position

Key Insight : The ethyl substituent in the target compound may offer a balance between reactivity (less steric hindrance than tert-butyl) and lipophilicity (higher than methyl), influencing reaction yields and pharmacokinetic properties.

Functional Group Modifications at the 4-Position

Key Insight : The 4-oxo group is critical for ring-expansion reactions (e.g., forming pipecolic acid derivatives), while fluorinated or hydroxylated analogs prioritize electronic or solubility modifications for biological applications.

Ring Size and Heterocyclic Analogs

Key Insight : Pyrrolidine derivatives (5-membered rings) exhibit higher ring strain, favoring reactivity in cycloadditions, while piperidine analogs offer greater flexibility for binding pocket accommodation.

Stereochemical Variations

Key Insight : The (S)-configuration in the target compound is likely essential for its role in synthesizing bioactive molecules, as seen in arginase inhibitor precursors .

Biological Activity

Overview

1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate is a synthetic compound with the molecular formula C15H17NO5, belonging to the pyrrolidine class of compounds. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. Understanding its biological activity is crucial for its application in therapeutic contexts.

The synthesis of this compound typically involves a multi-step process including esterification and protection of functional groups. The primary steps include:

- Esterification : The reaction of 4-oxopyrrolidine-1,2-dicarboxylic acid with ethyl chloroformate.

- Protection : Treatment with benzyl chloroformate under acidic conditions to yield the final product.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The pyrrolidine ring structure allows for specific binding interactions that can modulate enzymatic activity. The precise pathways involved depend on the substituents present on the pyrrolidine ring and the biological context in which the compound is applied.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. In vitro assays have demonstrated:

- Cytotoxicity : Compounds similar to this compound showed IC50 values ranging from 61 to 170 µM against multiple myeloma cells (RPMI 8226) over a period of time .

| Compound | IC50 (µM) | Time (h) |

|---|---|---|

| Compound A | 61 | 24 |

| Compound B | 43 | 48 |

| Compound C | 34 | 72 |

These findings suggest that structural modifications can enhance cytotoxic activity, indicating a promising avenue for further research.

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to various diseases:

- Monoacylglycerol Lipase (MAGL) : Selective inhibition was observed in certain derivatives with improved potency compared to traditional inhibitors .

Case Study: Selective Inhibition

A study examined the selectivity of certain derivatives for MAGL over other serine hydrolases using competitive activity-based protein profiling (ABPP). Results indicated that modifications led to significant selectivity improvements, with some compounds showing up to a 400-fold selectivity for MAGL without affecting other enzymes .

Safety and Toxicological Profile

While promising results have been reported regarding the biological activity of this compound, comprehensive toxicological studies are necessary to evaluate its safety profile. Preliminary assessments suggest moderate toxicity levels; however, further investigations are required to establish safe dosage ranges for therapeutic applications.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for characterizing 1-Benzyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the stereochemistry and substituent positions. For example, - and -NMR can resolve the ethyl and benzyl ester groups, while IR spectroscopy identifies carbonyl stretches (e.g., the 4-oxo group at ~1700 cm) . Mass spectrometry (MS) verifies molecular weight and fragmentation patterns, with high-resolution MS (HRMS) confirming the empirical formula.

Q. What safety protocols are recommended for handling this compound given limited toxicological data?

- Methodological Answer : Due to insufficient toxicological studies, standard precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- First Aid : Immediate flushing of eyes with water (15 minutes) and skin decontamination with soap .

- Data Table :

| Hazard Type | Precautionary Measure |

|---|---|

| Skin Contact | Wash with soap/water; remove contaminated clothing |

| Eye Exposure | Flush with water; consult ophthalmologist |

| Ingestion | Rinse mouth; seek medical attention |

Q. How is the compound synthesized, and what are common yield-limiting steps?

- Methodological Answer : A typical route involves ethyl diazoacetate (EDA)-mediated ring expansion of pyrrolidine precursors. For example, regioselectivity challenges during ring expansion (e.g., 1.5:1 regioisomeric ratio) reduce yields (~53%) . Optimizing reaction time, temperature, and catalyst (e.g., Rh(OAc)) can improve efficiency.

Advanced Research Questions

Q. How can regioselectivity issues in ethyl diazoacetate-mediated ring expansion be resolved?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Computational modeling (DFT) predicts transition states favoring less steric hindrance. Experimental validation via substituent modification (e.g., tert-butyl vs. benzyl esters) can shift isomer ratios. For instance, tert-butyl groups improve selectivity by 20% in related systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.